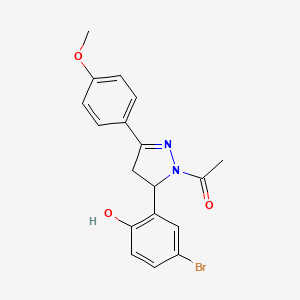

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with bromine, hydroxyl, and methoxy groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of bromine with paeonol (2-hydroxy-4-methoxyacetophenone) in methylene chloride at room temperature, yielding the desired product in quantitative yield . Other methods include reactions in acetic acid or acetic anhydride, with varying yields .

Analyse Chemischer Reaktionen

Reaction Mechanisms

The compound undergoes reactions typical of pyrazole derivatives, influenced by its functional groups:

2.1 Electrophilic Substitution

The bromine atom at the para position and hydroxyl group activate the aromatic ring for electrophilic substitution. The methoxy group (electron-donating) further directs incoming electrophiles to para positions .

2.2 Nucleophilic Attack on the Ketone

The ethanone moiety (C=O group) undergoes nucleophilic addition reactions. For example:

-

Grignard Reagents : Add nucleophiles to the carbonyl, forming substituted alcohols after hydrolysis.

-

Enolate Formation : Base-induced deprotonation generates enolates that react with electrophiles.

2.3 Hydrolysis and Ring Contraction

Under acidic or basic conditions, the ethanone group may participate in hydrolytic cleavage or retro-aldol reactions, potentially leading to ring contraction or rearrangement .

Structural Analog Comparisons

| Compound | Key Features | Biological Activity |

|---|---|---|

| Parent Pyrazole | Unsubstituted pyrazole ring | Limited activity |

| 3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole | Methoxy substituent | Anticancer activity |

| 5-Bromo-2-hydroxyacetophenone | Bromo and hydroxy groups | Antimicrobial properties |

| 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Combined bromo, hydroxy, methoxy, and ethanone substituents | Enhanced selectivity and efficacy |

Biological Interactions

While direct data for this compound is limited, pyrazole derivatives generally exhibit:

-

Anti-inflammatory Activity : Inhibition of COX enzymes or cytokine pathways.

-

Anticancer Properties : Disruption of kinase activity or DNA binding.

-

Antimicrobial Effects : Interaction with bacterial enzymes or cell membranes .

Analytical and Stability Data

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Compounds within the pyrazolone class, including derivatives similar to 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have demonstrated significant anti-inflammatory and analgesic effects. These properties make them candidates for developing pain relief medications and treatments for inflammatory conditions.

Anticancer Activity

Research indicates that pyrazolone derivatives can exhibit anticancer properties. The structural features of this compound may enhance its selectivity towards cancer cell lines, potentially leading to the development of targeted cancer therapies .

Antimicrobial Effects

Some studies have reported antimicrobial activities associated with pyrazolone compounds. The presence of bromine and hydroxyl groups in this compound may contribute to its effectiveness against various pathogens .

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. Techniques such as:

- Molecular Docking : To predict how the compound interacts with specific proteins.

- In Vitro Assays : To evaluate its biological activity against target cells.

These studies are essential for elucidating the pharmacological profile of the compound and guiding further development.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets. For instance, it inhibits MMP-9 expression by regulating NF-κB and MAPKs signaling pathways in human fibrosarcoma cells . Molecular docking studies have shown that it interacts with TYR245 and HIS226 of MMP-9 through hydrogen and Pi-Pi bonds, suppressing MMP-9 activity .

Vergleich Mit ähnlichen Verbindungen

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone: This compound shares a similar structure but lacks the pyrazole ring, resulting in different chemical properties and applications.

5-bromo-2-hydroxy-4-methoxybenzophenone:

The uniqueness of this compound lies in its specific substitutions and the presence of the pyrazole ring, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15BrN2O4, with a molecular weight of approximately 391.22 g/mol. Its structural features include a bromo-substituted phenol and a methoxyphenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrN2O4 |

| Molecular Weight | 391.22 g/mol |

| InChI | InChI=1S/C17H15BrN2O4/c1-23... |

| InChIKey | IRTSIHWCTZUXSZ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenols with hydrazine derivatives under controlled conditions. The presence of functional groups like bromine and methoxy enhances reactivity and solubility, which are crucial for biological testing.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, research has shown that compounds similar to the one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in RSC Advances evaluated a series of pyrazole-based compounds for their efficacy against cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi.

Case Study : Research highlighted in Acta Crystallographica demonstrated that similar pyrazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Inhibition of Carbonic Anhydrases

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma and cancer. The compound's structural similarity to known CA inhibitors suggests potential applications in treating these conditions.

Research Findings : A recent paper discussed the design and synthesis of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases II, IX, and XII. Some derivatives showed enhanced inhibition compared to acetazolamide, a standard CA inhibitor .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant IC50 values against cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Carbonic Anhydrase Inhibition | Enhanced inhibition compared to standard drugs |

Eigenschaften

IUPAC Name |

1-[3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-11(22)21-17(15-9-13(19)5-8-18(15)23)10-16(20-21)12-3-6-14(24-2)7-4-12/h3-9,17,23H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYOJVLGKVDXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.